3-Phosphonobenzoic acid CAS number and structure
3-Phosphonobenzoic acid CAS number and structure
An In-depth Technical Guide to 3-Phosphonobenzoic Acid
This technical guide provides a comprehensive overview of 3-Phosphonobenzoic acid, a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on data presentation and experimental context.
Chemical Identity and Structure
3-Phosphonobenzoic acid is an organic compound characterized by the presence of both a carboxylic acid and a phosphonic acid group attached to a benzene ring at positions 1 and 3, respectively.
Molecular Formula: C₇H₇O₅P[1][2]
The structure of 3-Phosphonobenzoic acid is visualized below.
Caption: 2D structure of 3-Phosphonobenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Phosphonobenzoic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 202.10 g/mol | [1] |
| IUPAC Name | 3-phosphonobenzoic acid | [2] |
| Synonyms | m-Phosphonobenzoic acid | |
| Density | 1.65 g/cm³ | [2] |
| Boiling Point | 518.1 °C at 760 mmHg | [2] |
| Flash Point | 267.2 °C | [2] |
| pKa | 1.58 ± 0.10 (Predicted) | [2] |
| InChI Key | ZKKXCRILZNBJJM-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O | [2] |
Synthesis of 3-Phosphonobenzoic Acid
The synthesis of 3-Phosphonobenzoic acid can be achieved through various routes. A common laboratory-scale synthesis involves the hydrolysis of a corresponding phosphonate ester.
Experimental Protocol: Hydrolysis of Diethyl 3-phosphonobenzoate
This protocol is a general representation and may require optimization based on specific laboratory conditions and available starting materials.
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Reaction Setup: A solution of diethyl 3-phosphonobenzoate in a suitable solvent (e.g., a mixture of dioxane and water) is prepared in a round-bottom flask equipped with a reflux condenser.
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Hydrolysis: Concentrated hydrochloric acid is added to the solution.
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Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
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Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure 3-Phosphonobenzoic acid.
A generalized workflow for the synthesis of phosphonic acids from phosphonate esters is depicted below.
Caption: General workflow for phosphonic acid synthesis.
Applications in Drug Development
Phosphonic acids are recognized for their utility in medicinal chemistry, often serving as stable mimics of phosphate groups.[3] This structural analogy allows them to act as enzyme inhibitors or to target bone tissue.[3] While specific applications of 3-Phosphonobenzoic acid are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation.
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Enzyme Inhibition: The phosphonate group can mimic the transition state of phosphate ester hydrolysis, making phosphonic acid derivatives potential inhibitors of enzymes such as phosphatases, proteases, and kinases.
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Bone Targeting: The high affinity of the phosphonate moiety for calcium phosphate allows for the targeted delivery of therapeutic agents to bone tissue. This is a well-established principle in the design of drugs for osteoporosis and other bone-related diseases.[3]
The role of phosphonates as phosphate mimetics in enzyme inhibition is illustrated in the following diagram.
Caption: Phosphonate as a phosphate mimic in enzyme inhibition.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 3-Phosphonobenzoic acid. While specific spectra are proprietary, typical chemical shifts in ¹H NMR and ¹³C NMR can be predicted based on the structure.
Predicted ¹H NMR Data:
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Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing complex splitting patterns due to coupling.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>12 ppm).
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Phosphonic Acid Protons: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
Predicted ¹³C NMR Data:
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Carbonyl Carbon: A signal around 165-175 ppm.
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Aromatic Carbons: Signals in the range of 125-140 ppm. The carbon attached to the phosphonic acid group will show coupling to the phosphorus atom.
Safety and Handling
3-Phosphonobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. The following information is a summary of general safety recommendations.
| Hazard Category | Precautionary Measures |
| Eye Contact | Causes serious eye irritation.[4] Wear safety glasses with side-shields or goggles.[5] If in eyes, rinse cautiously with water for several minutes.[4] |
| Skin Contact | Causes skin irritation.[4] Wear protective gloves and clothing.[5] If on skin, wash with plenty of soap and water.[4] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust.[5] Use in a well-ventilated area.[5] |
| Ingestion | Harmful if swallowed.[6] Do not eat, drink or smoke when using this product.[7] If swallowed, rinse mouth.[6] |
| Storage | Store in a dry, cool, and well-ventilated place.[5] Keep container tightly closed.[5] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[7] |
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 3-phosphonobenzoic acid|14899-31-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Page loading... [guidechem.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. innophos.com [innophos.com]
